

# Potential Toxicological Effects of Ethyl Docos-2-enoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl docos-2-enoate

CAS No.: 143120-84-7

Cat. No.: B12561588

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information relevant to **Ethyl docos-2-enoate**. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. A significant lack of direct toxicological data for **Ethyl docos-2-enoate** exists; therefore, this guide relies on data from structurally related compounds and predicted metabolic pathways to infer potential toxicological effects. All users should consult primary literature and conduct their own risk assessments as appropriate.

## Executive Summary

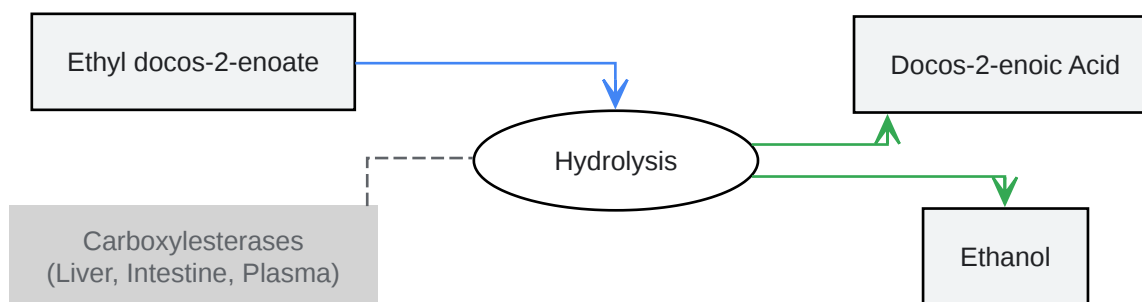
**Ethyl docos-2-enoate** is a long-chain fatty acid ethyl ester for which specific toxicological data is largely unavailable in the public domain. This guide synthesizes information on its predicted metabolism and the known toxicological profiles of its constituent parts: docosenoic acid and ethanol. The primary metabolic pathway for **ethyl docos-2-enoate** is anticipated to be hydrolysis, catalyzed by esterases, into docos-2-enoic acid and ethanol.

The toxicological profile is therefore inferred from these metabolites. The most significant toxicological concern associated with high-level intake of docosenoic acids, particularly the isomer erucic acid (cis-13-docosenoic acid), is myocardial lipidosis, as observed in animal studies. Safety data for a closely related isomer, ethyl docos-13-enoate (ethyl erucate), suggests potential for skin, eye, and respiratory tract irritation, as well as acute oral toxicity. The well-documented toxic effects of ethanol, primarily targeting the central nervous and hepatic systems, are also relevant following hydrolysis.

This document summarizes the available hazard classifications, discusses the potential target organ toxicities based on metabolite data, and outlines standard experimental protocols relevant to the assessment of such compounds. Due to the profound data gaps, further empirical studies are imperative to definitively characterize the toxicological profile of **Ethyl docos-2-enoate**.

## Predicted Metabolism

The primary metabolic pathway for long-chain fatty acid ethyl esters is hydrolysis by carboxylesterases, which are abundant in the liver, intestines, and blood plasma.[1][2][3] This reaction cleaves the ester bond, releasing the parent fatty acid and ethanol.



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Caption: Predicted metabolic hydrolysis of **Ethyl docos-2-enoate**.

## Hazard Identification and Classification

Direct toxicological data for **Ethyl docos-2-enoate** is not available. However, a Safety Data Sheet (SDS) for its isomer, Ethyl docos-13-enoate (Ethyl erucate), provides the following GHS classifications, which may be considered as a preliminary hazard identification.

Hazard Class	GHS Category	Hazard Statement
Acute toxicity, oral	Category 4	H302: Harmful if swallowed
Skin corrosion/irritation	Category 2	H315: Causes skin irritation
Serious eye damage/eye irritation	Category 2A	H319: Causes serious eye irritation
Specific target organ toxicity, single exposure	Category 3	H335: May cause respiratory irritation

Data sourced from a Safety Data Sheet for Ethyl docos-13-enoate.

## Potential Toxicological Endpoints

The toxicological profile of **Ethyl docos-2-enoate** is best understood by examining its hydrolysis products.

## Toxicity of Docos-2-enoic Acid

The toxicity of docosenoic acids has been studied, with the most data available for the isomer erucic acid ((13Z)-docosenoic acid).

**Myocardial Lipidosis:** The primary toxic effect associated with chronic, high-dose exposure to erucic acid in animal models is myocardial lipidosis, a transient and reversible accumulation of lipids in the heart muscle.[4][5][6] This is attributed to the slow rate of mitochondrial oxidation of erucic acid by cardiac tissue compared to other fatty acids.[7]

Animal Model	Endpoint	NOAEL / LOAEL	Reference
Piglets (nursling)	Myocardial lipidosis	NOEL: 750 mg/kg bw/day	Food Standards Australia New Zealand
Rats (weanling)	Myocardial lipidosis	NOAEL: 0.7 g/kg bw/day	European Food Safety Authority[4]
Rats (weanling)	Myocardial lipidosis	LOAEL: >1500 mg/kg bw/day (as rapeseed oil)	Food Standards Australia New Zealand

Based on these findings, the European Food Safety Authority (EFSA) established a Tolerable Daily Intake (TDI) of 7 mg/kg body weight per day for erucic acid.[4][6]

Other Endpoints:

- Repeated Dose Toxicity: In a 42-day study on docosanoic acid (the saturated counterpart), the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose and reproductive/developmental toxicity in rats was determined to be 1,000 mg/kg/day, with no substance-related toxic effects observed.[8]
- Genotoxicity & Carcinogenicity: Docosanoic acid was found to be negative in bacterial mutation and in vitro chromosomal aberration tests.[8] There is no evidence to suggest that erucic acid is carcinogenic.

## Toxicity of Ethanol

Ethanol is a well-characterized toxicant, and its effects would be relevant following the hydrolysis of **Ethyl docos-2-enoate**.

Central Nervous System (CNS) Depression: The primary acute effect of ethanol is CNS depression, resulting from its potentiation of GABAergic inhibition and inhibition of NMDA receptor function.[9] Effects are dose-dependent and range from sedation and impaired coordination to respiratory depression, coma, and death at high concentrations.[9]

Hepatic Toxicity: Chronic ethanol consumption is a major cause of liver disease, progressing from steatosis (fatty liver) to alcoholic hepatitis and cirrhosis.[10] Ethanol metabolism in the liver via alcohol dehydrogenase and cytochrome P450 2E1 leads to the production of acetaldehyde and reactive oxygen species, which contribute to cellular damage.[11]

Other Endpoints:

- Reproductive and Developmental Toxicity: Ethanol is a known teratogen, causing Fetal Alcohol Spectrum Disorders (FASD).
- Carcinogenicity: Chronic alcohol consumption is a risk factor for various cancers, including those of the oral cavity, pharynx, larynx, esophagus, liver, colorectum, and female breast.[10]

## Experimental Protocols

While specific studies on **Ethyl docos-2-enoate** are lacking, the following standard OECD guidelines would be appropriate for its toxicological evaluation.

### Acute Toxicity

- OECD 420/423/425 (Acute Oral Toxicity): These guidelines involve the administration of the test substance to fasted animals (typically rodents) in a single dose. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) can be estimated from these studies.

### Irritation and Sensitization

- OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the shaved skin of an animal (typically a rabbit) under a porous gauze patch for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling).
- OECD 405 (Acute Eye Irritation/Corrosion): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis.

### Repeated Dose Toxicity

- OECD 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents): The test substance is administered daily in graduated doses to several groups of experimental animals for 28 days. Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed.

## Genotoxicity

- OECD 471 (Bacterial Reverse Mutation Test - Ames Test): This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations caused by the test substance.
- OECD 473 (In Vitro Mammalian Chromosomal Aberration Test): This test assesses the ability of a substance to induce structural chromosome aberrations in cultured mammalian cells.

## Data Gaps and Future Directions

The toxicological profile of **Ethyl docos-2-enoate** is currently based on inference and data from related molecules. This presents a significant knowledge gap for researchers and drug development professionals. To establish a definitive safety profile, the following studies are required:

- In vitro and in vivo metabolism studies to confirm the rate and extent of hydrolysis to docos-2-enoic acid and ethanol.
- Acute toxicity studies (oral, dermal, inhalation) to determine the LD50 and identify immediate hazards.
- Skin and eye irritation studies to confirm the classifications suggested by its isomer.
- A 28-day or 90-day repeated dose oral toxicity study to identify target organs and establish a NOAEL.
- A battery of genotoxicity tests (e.g., Ames test, chromosomal aberration test) to assess mutagenic potential.

- Reproductive and developmental toxicity screening to evaluate effects on fertility and embryonic development.

## Conclusion

In the absence of direct experimental data, the potential toxicological effects of **Ethyl docos-2-enoate** are predicted based on its anticipated hydrolysis into docos-2-enoic acid and ethanol. The primary concerns, extrapolated from these metabolites, include the potential for myocardial lipodosis with chronic high-dose exposure (from the fatty acid moiety) and a range of acute and chronic effects, most notably on the central nervous and hepatic systems (from the ethanol moiety). Preliminary hazard classifications for an isomer also suggest potential for acute oral toxicity and irritation. The significant data gaps necessitate a comprehensive toxicological evaluation to properly characterize the risk profile of **Ethyl docos-2-enoate** for any application in research or drug development.

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- To cite this document: BenchChem. [Potential Toxicological Effects of Ethyl Docos-2-enoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12561588/docs#potential-toxicological-effects-of-ethyl-docos-2-enoate-a-technical-guide\]](https://www.benchchem.com/product/b12561588/docs#potential-toxicological-effects-of-ethyl-docos-2-enoate-a-technical-guide)

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